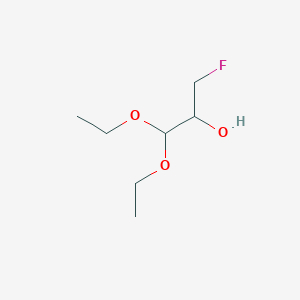
1,1-Diethoxy-3-fluoropropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Diethoxy-3-fluoropropan-2-ol is an organic compound with the molecular formula C7H15FO3 and a molecular weight of 166.19 g/mol It is a fluorinated alcohol that contains both ethoxy and fluorine functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diethoxy-3-fluoropropan-2-ol typically involves the reaction of fluorinated intermediates with ethoxy groups. One common method is the reaction of 3-fluoropropan-2-ol with diethyl carbonate under basic conditions to introduce the ethoxy groups. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Diethoxy-3-fluoropropan-2-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles such as halides, amines, or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium iodide (NaI), ammonia (NH3), thiourea (NH2CSNH2)
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones
Reduction: Formation of alcohols or alkanes
Substitution: Formation of substituted derivatives with different functional groups
Applications De Recherche Scientifique
1,1-Diethoxy-3-fluoropropan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules. It may serve as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development. Its fluorinated nature may enhance the pharmacokinetic properties of derived compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1-Diethoxy-3-fluoropropan-2-ol involves its interaction with molecular targets and pathways. The compound’s fluorine atom can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their structure and function. Additionally, the ethoxy groups can enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Diethoxy-3-chloropropan-2-ol: Similar structure but with a chlorine atom instead of fluorine.
1,1-Diethoxy-3-bromopropan-2-ol: Similar structure but with a bromine atom instead of fluorine.
1,1-Diethoxy-3-iodopropan-2-ol: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
1,1-Diethoxy-3-fluoropropan-2-ol is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity, stability, and interactions with other molecules. These properties make it a valuable compound for various scientific and industrial applications .
Propriétés
| 128572-78-1 | |
Formule moléculaire |
C7H15FO3 |
Poids moléculaire |
166.19 g/mol |
Nom IUPAC |
1,1-diethoxy-3-fluoropropan-2-ol |
InChI |
InChI=1S/C7H15FO3/c1-3-10-7(11-4-2)6(9)5-8/h6-7,9H,3-5H2,1-2H3 |
Clé InChI |
OLPXGGJSTXGTRN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C(CF)O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-aminospiro[3.3]heptan-1-yl}-7-fluoroquinoxaline-5-carboxamide](/img/structure/B13621211.png)
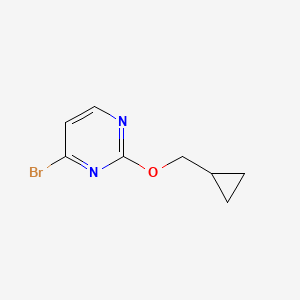

![tert-butyl 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]azetidine-1-carboxylate](/img/structure/B13621241.png)
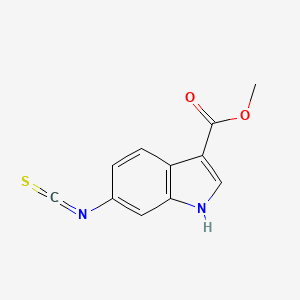
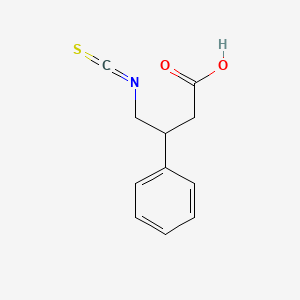
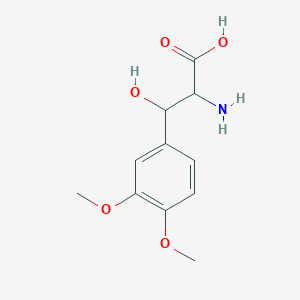
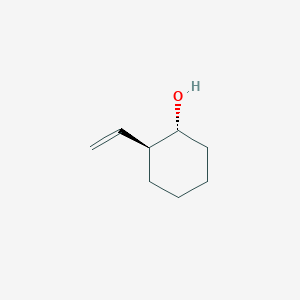
![2-{[(Benzyloxy)carbonyl]amino}-3-(2-chlorophenyl)propanoic acid](/img/structure/B13621293.png)
